3-(1-Aminocyclopropyl)phenol
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Overview
Description
3-(1-Aminocyclopropyl)phenol: is an organic compound with the molecular formula C9H11NO. It consists of a phenol group attached to a cyclopropyl ring, which is further substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopropyl)phenol typically involves the cyclopropanation of a suitable phenol derivative followed by amination. One common method is the reaction of phenol with cyclopropylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the cyclopropyl ring and the subsequent attachment of the amino group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminocyclopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenol derivatives .
Scientific Research Applications
3-(1-Aminocyclopropyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic attacks. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclopropylamine: Contains a cyclopropyl ring with an amino group.
3-(1-Aminocyclopropyl)propylphenol: A similar compound with an additional propyl group .
Uniqueness: 3-(1-Aminocyclopropyl)phenol is unique due to the combination of the cyclopropyl ring and the phenol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-(1-aminocyclopropyl)phenol |
InChI |
InChI=1S/C9H11NO/c10-9(4-5-9)7-2-1-3-8(11)6-7/h1-3,6,11H,4-5,10H2 |
InChI Key |
XETKQZJGDKSCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
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